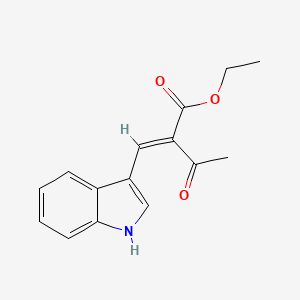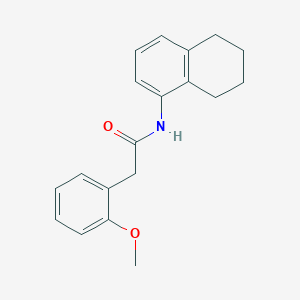
5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique properties and potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The exact mechanism of action of 5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and Physiological Effects
Studies have shown that 5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one exhibits significant biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. Additionally, it has been found to have potential applications in the treatment of cancer, diabetes, and neurological disorders.
実験室実験の利点と制限
One of the main advantages of 5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is its potential application in the treatment of various diseases. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of this compound is its potential toxicity and side effects, which need to be thoroughly studied before its clinical use.
将来の方向性
There are several future directions for the study of 5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one. Firstly, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound. Additionally, further studies are needed to evaluate its potential applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders. Moreover, the potential toxicity and side effects of this compound need to be thoroughly studied to ensure its safety for clinical use.
Conclusion
In conclusion, 5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is a chemical compound that has significant potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It exhibits significant anti-inflammatory, analgesic, and antipyretic activities and has potential applications in the treatment of various diseases. However, more research is needed to fully understand its mechanism of action and the potential toxicity and side effects of this compound.
合成法
The synthesis of 5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one involves the reaction of 2-mercaptoacetophenone with 1-bromo-3-chloropropane in the presence of potassium carbonate. The obtained intermediate is then reacted with piperidine to obtain the final product.
科学的研究の応用
5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities. Additionally, it has been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders.
特性
IUPAC Name |
(5E)-5-butan-2-ylidene-2-piperidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-3-9(2)10-11(15)13-12(16-10)14-7-5-4-6-8-14/h3-8H2,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADQBGNRXUMAQJ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C1C(=O)N=C(S1)N2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/1\C(=O)N=C(S1)N2CCCCC2)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-butan-2-ylidene-2-piperidin-1-yl-1,3-thiazol-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-{4-[(4,5-dibromo-2-thienyl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5720001.png)

![1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5720017.png)
![3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5720020.png)
![2-phenyl-N'-{[5-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}acetohydrazide](/img/structure/B5720030.png)

![2,2-dimethyl-1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5720051.png)



![N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide](/img/structure/B5720083.png)

![3-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5720098.png)